N-(5-Aminopentyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(5-Aminopentyl)benzenesulfonamide, has been described in several studies . The synthesis process typically involves the use of traditional medicinal chemistry principles and the creation of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis
The molecular structure of N-(5-Aminopentyl)benzenesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The structure is relatively unreactive .Chemical Reactions Analysis
Benzenesulfonamide derivatives, including N-(5-Aminopentyl)benzenesulfonamide, have been evaluated for their anti-proliferative activity against various cancer cell lines . The compounds showed significant inhibitory effects, with high selectivity against certain breast cancer cell lines .Scientific Research Applications
Beta3 Adrenergic Receptor Agonist
N-(5-Aminopentyl)benzenesulfonamide derivatives show potential as beta3 adrenergic receptor agonists. For example, 5-n-Pentyl oxadiazole substituted benzenesulfonamide exhibits high oral bioavailability and is among the most orally bioavailable beta3 adrenergic receptor agonists reported (Feng et al., 2000).
Photodynamic Therapy for Cancer
Derivatives of N-(5-Aminopentyl)benzenesulfonamide, such as zinc phthalocyanine with substituted benzenesulfonamide groups, have shown high singlet oxygen quantum yield. These properties make them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Synthesis of Complex Molecules
The direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated. This research aids in understanding the recognition of different types of amino groups in complex molecule synthesis (Lu et al., 2015).
Inhibitors of Carbonic Anhydrase
N-substituted benzenesulfonamides, including N-(5-Aminopentyl)benzenesulfonamide derivatives, have been investigated as carbonic anhydrase inhibitors (CAIs). This study provides insights into their mechanism of inhibition, making them relevant in various therapeutic applications (Di Fiore et al., 2011).
Anticancer Properties
Some N-(5-Aminopentyl)benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).
Pharmacologically Active Polymers
The synthesis of pharmacologically active polymers using N-(5-Aminopentyl)benzenesulfonamide derivatives has shown promise. These polymers display antimicrobial properties and could have significant implications in pharmaceutical applications (Thamizharasi et al., 2002).
Future Directions
The future directions for research on N-(5-Aminopentyl)benzenesulfonamide and similar compounds are likely to focus on their potential applications in the treatment of various diseases, particularly cancer . Further studies are needed to fully understand their mechanisms of action and to evaluate their safety and efficacy in clinical settings .
properties
IUPAC Name |
N-(5-aminopentyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIRVKYLVAFWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557227 |
Source
|
Record name | N-(5-Aminopentyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminopentyl)benzenesulfonamide | |
CAS RN |
58885-30-6 |
Source
|
Record name | N-(5-Aminopentyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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